2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione
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Overview
Description
2-(2,4-Dimethylphenyl)-2-azaspiro[45]decane-1,3-dione is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione typically involves the reaction of 2,4-dimethylphenylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of a strong base and an appropriate solvent to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Scientific Research Applications
2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may act on receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its use as a δ opioid receptor agonist.
2,8-Diazaspiro[4.5]decan-1-one: Investigated as a potent RIPK1 kinase inhibitor.
Uniqueness
2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78045-35-9 |
---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C17H21NO2/c1-12-6-7-14(13(2)10-12)18-15(19)11-17(16(18)20)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3 |
InChI Key |
LUVABLMXHLFNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3)C |
Origin of Product |
United States |
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